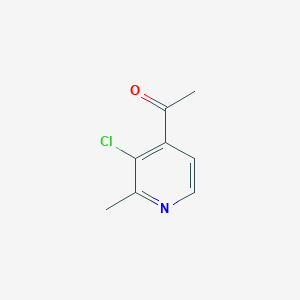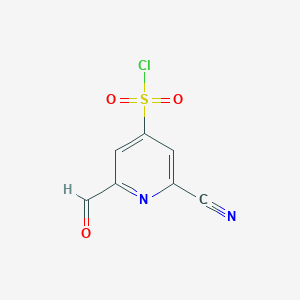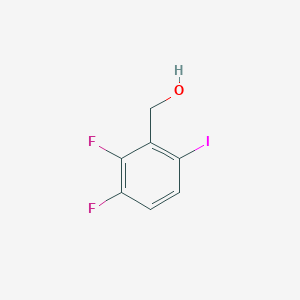
6-Chloro-3-propylquinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure consists of a quinoline core with an amino group at the 2-position, a chlorine atom at the 6-position, and a propyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-amino-6-chloro-3-propylquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with different reagents under acidic or basic conditions.
For instance, the Skraup synthesis involves the reaction of aniline with glycerol and an oxidizing agent like sulfuric acid, resulting in the formation of quinoline . The Friedlander synthesis, on the other hand, involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or iodine . Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-amino-6-chloro-3-propylquinoline can yield quinoline N-oxide derivatives, while substitution reactions can produce various functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-3-propylquinoline has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound’s ability to bind to these targets disrupts essential cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-amino-6-chloro-3-propylquinoline include other quinoline derivatives such as:
- 2-Amino-6-chloroquinoline
- 2-Amino-3-propylquinoline
- 6-Chloro-3-propylquinoline
Uniqueness
What sets 2-amino-6-chloro-3-propylquinoline apart from its analogs is the specific combination of functional groups at the 2, 3, and 6 positions. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
6-chloro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15) |
Clave InChI |
PERUYCBTYWFISZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C2C=CC(=CC2=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)


![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)







![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
